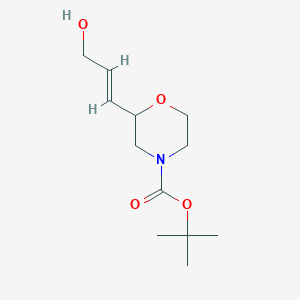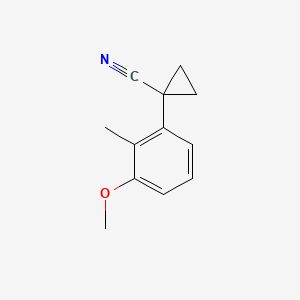
Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate is a specialized organoboron compound that has gained attention in various fields of chemistry due to its unique properties. This compound is known for its stability, reactivity, and versatility in synthetic applications, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate typically involves the reaction of diethoxyphosphoryl ethyl halides with potassium trifluoroborate salts. One common method includes the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous-flow chemistry techniques to enhance reaction rates and product consistency .
化学反応の分析
Types of Reactions
Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong bases like potassium tert-butoxide for nucleophilic substitutions, and oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound .
科学的研究の応用
Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate has a wide range of applications in scientific research:
作用機序
The mechanism of action of potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate in cross-coupling reactions involves the transmetalation process, where the trifluoroborate group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is highly efficient and occurs under mild conditions, making it suitable for various synthetic applications .
類似化合物との比較
Similar Compounds
Potassium trifluoroborate: Known for its stability and reactivity in cross-coupling reactions.
Potassium bromo- and iodomethyltrifluoroborates: Used as intermediates in the synthesis of other organotrifluoroborates.
Uniqueness
Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate stands out due to its unique combination of a phosphonate group and a trifluoroborate group, providing enhanced reactivity and stability compared to other similar compounds . This makes it particularly valuable in complex synthetic applications and industrial processes .
特性
分子式 |
C6H14BF3KO3P |
|---|---|
分子量 |
272.05 g/mol |
IUPAC名 |
potassium;2-diethoxyphosphorylethyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H14BF3O3P.K/c1-3-12-14(11,13-4-2)6-5-7(8,9)10;/h3-6H2,1-2H3;/q-1;+1 |
InChIキー |
RCBLHQYWVILNCC-UHFFFAOYSA-N |
正規SMILES |
[B-](CCP(=O)(OCC)OCC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)






![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
